1,3-Diphenylbutane

Vue d'ensemble

Description

1,3-Diphenylbutane, also known as this compound, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually > 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diphenylbutane is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound, but more research is needed to confirm these effects.

Activité Biologique

1,3-Diphenylbutane is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article provides an overview of its biological effects, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

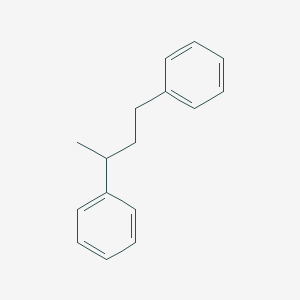

This compound is characterized by its two phenyl groups attached to a butane backbone. The general structure can be represented as follows:

The synthesis of this compound can be achieved through various methods including:

- Alkylation of benzene derivatives : Utilizing alkyl halides in the presence of strong bases.

- Reduction reactions : Reducing corresponding ketones or aldehydes.

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. Research indicates that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity towards normal cells. A study highlighted that synthesized derivatives demonstrated significant cell cytotoxicity against breast cancer cells (MCF-7) with minimal effects on normal cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 10 | 5 |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one | MCF-7 | 8 | 6 |

| Control (Tamoxifen) | MCF-7 | 15 | - |

The selectivity index indicates the ratio of cytotoxicity towards cancer cells compared to normal cells, suggesting that modifications to the diphenylbutane structure can enhance anticancer efficacy.

The mechanism through which this compound exerts its anticancer effects involves:

- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

- Inhibition of cell proliferation : Preventing the division and growth of cancerous cells.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Anticancer Activity : A comprehensive evaluation demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models. The compounds were administered orally, resulting in significant tumor size reduction compared to controls .

- Evaluation of Toxicity : In a comparative study assessing the toxicity profiles of various phenolic compounds, this compound exhibited low acute toxicity levels while maintaining effective anticancer properties. This balance makes it a candidate for further development as a therapeutic agent .

Analyse Des Réactions Chimiques

Oxidation Reactions

1,3-Diphenylbutane undergoes oxidative transformations, particularly in biological systems. Key pathways include:

Microbial Oxidation

Soil microorganisms (Bacillus, Pseudomonas, Micrococcus, and Nocardia) degrade this compound via:

-

Monooxygenase-mediated hydroxylation at the C4 position to form 2-phenyl-4-hydroxyphenylbutane .

-

Ring fission through the meta-cleavage pathway, yielding 4-phenylvaleric acid and a 5-carbon fragment .

-

β-oxidation of the side chain to produce phenylacetic acid .

Table 1: Microbial Degradation Pathway Intermediates

| Step | Enzyme/Process | Product | Reference |

|---|---|---|---|

| 1 | Monooxygenase | 2-Phenyl-4-hydroxyphenylbutane | |

| 2 | Dioxygenase (ring open) | 4-Phenylvaleric acid | |

| 3 | β-oxidation | Phenylacetic acid |

Substitution Reactions

The compound participates in nucleophilic substitution reactions, though steric hindrance from phenyl groups limits reactivity.

Polymer Interactions

This compound acts as a swelling agent for styrene-divinylbenzene copolymers. Swelling behavior deviates from Flory-Huggins theory due to:

-

Molar volume differences between the compound and ethylbenzene.

-

Combinatorial entropy effects influencing polymer-solvent interactions.

Elimination Reactions

Base-induced 1,3-elimination reactions produce cyclopropane derivatives. For example:

Cyclization with Alkali Metals

Reaction with lithium in methylcyclohexane yields 1-methyl-2,2-diphenylcyclopropane (47% yield) via a two-step mechanism:

Table 2: Elimination Reaction Conditions and Yields

| Metal | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Li | Methylcyclohexane | 1-Methyl-2,2-diphenylcyclopropane | 47 | |

| Li | THF | 1,1-Diphenylbutane | 4.8 |

Coupling Reactions

This compound can be synthesized via nickel-catalyzed coupling of bromobenzene with ethylene. The reaction proceeds under mild conditions, highlighting its utility in industrial applications.

Reduction Reactions

While direct reduction data is limited, structurally related compounds (e.g., 3-hydroxy-1,3-diphenyl-1-propanone) undergo Huang Minlon reduction with hydrazine hydrate and potassium hydroxide to form alcohols .

Steric and Electronic Effects

Propriétés

IUPAC Name |

4-phenylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINXYLAVFUHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862685 | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-44-1, 17293-53-7, 17293-55-9 | |

| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpropane-1,3-diyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the microbial degradation pathways of 1,3-Diphenylbutane?

A1: Research indicates that common soil microorganisms like Bacillus, Pseudomonas, Micrococcus, and Nocardia can degrade this compound. The process involves an initial attack by a monooxygenase enzyme, converting it to 2-phenyl-4-hydroxyphenylbutane. [] Further oxidation and benzene ring fission lead to 4-phenylvaleric acid and a 5-carbon fragment through the meta-fission pathway. [] Subsequent beta-oxidation of the side chain, methyl-oxidation, and decarboxylation likely produce phenylacetic acid. []

Q2: How does this compound interact with crosslinked polystyrene?

A2: Studies show that this compound acts as a swelling agent for styrene-divinylbenzene copolymers (crosslinked polystyrene). [] The interaction is influenced by factors like differences in molar volumes, combinatorial entropy, and interaction parameters. [] Notably, the presence of this compound in a binary mixture with ethylbenzene increases the swelling degree of the polymer, although to a lesser extent than predicted by the Flory-Huggins theory. []

Q3: Can this compound form molecular complexes with polymers?

A3: Yes, research indicates that this compound forms a highly stable molecular complex specifically with syndiotactic polystyrene (s-PS), unlike its isomer 1,4-diphenylbutane. [] This complex exhibits an intercalate structure with a 4:1 ratio of s-PS monomer units to this compound. [] The this compound molecule within the complex adopts a conformation with an anti C2-C3 bond. []

Q4: How is this compound formed during ethylbenzene radiolysis?

A4: this compound is a minor product formed during the radiolysis of ethylbenzene, with a yield (G value) of 0.0002. [] This suggests that its formation is a relatively infrequent event in the complex cascade of reactions induced by radiation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H18. Its molecular weight is 210.30 g/mol.

Q6: How does the structure of this compound relate to its properties?

A7: The two phenyl groups in this compound influence its interactions with other molecules. For example, they contribute to its ability to form molecular complexes with certain polymers like syndiotactic polystyrene. [] Additionally, the relative positions of the phenyl groups on the butane chain can affect its physical properties, such as melting point and boiling point.

Q7: What analytical methods are used to study this compound?

A8: Various techniques are employed to analyze this compound, including gas chromatography, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. [, ] These methods allow researchers to identify, quantify, and characterize the compound in different matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.